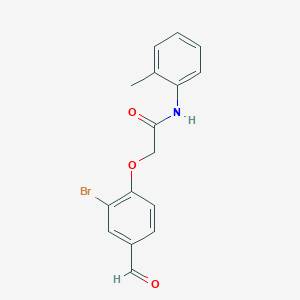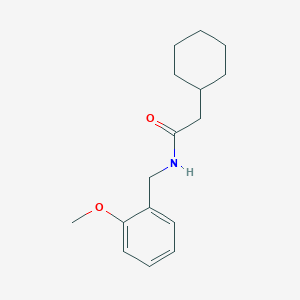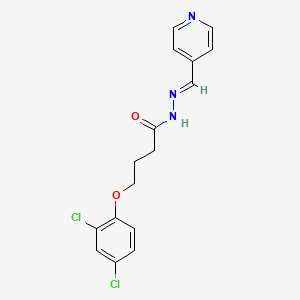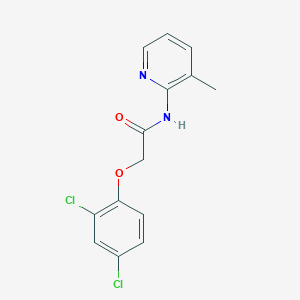
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone, also known as ENB-0040, is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is a potent inhibitor of the enzyme cathepsin K, which plays a crucial role in bone resorption and remodeling. Inhibition of this enzyme has been shown to be effective in treating bone-related disorders such as osteoporosis and Paget's disease.
Scientific Research Applications
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone has been extensively studied for its potential applications in scientific research. Its ability to inhibit cathepsin K has been shown to be effective in treating bone-related disorders such as osteoporosis and Paget's disease. In addition, 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone has been investigated for its potential use in the treatment of other diseases such as cancer and Alzheimer's disease.
Mechanism of Action
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone works by inhibiting the activity of cathepsin K, an enzyme that plays a crucial role in bone resorption and remodeling. By inhibiting this enzyme, 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone reduces bone resorption and increases bone density, leading to improved bone health. In addition, 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone has been shown to have anti-tumor effects by inhibiting the activity of cathepsin K in cancer cells.
Biochemical and Physiological Effects:
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone has been shown to have significant effects on bone health, reducing bone resorption and increasing bone density. In addition, 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone has been shown to have anti-tumor effects by inhibiting the activity of cathepsin K in cancer cells. However, studies have also shown that long-term use of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone may lead to adverse effects such as increased risk of fractures and osteonecrosis of the jaw.
Advantages and Limitations for Lab Experiments
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone has several advantages for lab experiments, including its potency as a cathepsin K inhibitor and its ability to improve bone health. However, 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone also has limitations, including its potential for adverse effects with long-term use and the need for further research to fully understand its effects on other diseases such as cancer and Alzheimer's disease.
Future Directions
There are several future directions for research on 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone, including investigating its potential use in combination with other drugs for the treatment of bone-related disorders, exploring its effects on other diseases such as cancer and Alzheimer's disease, and investigating its potential for use in other areas of scientific research such as drug development and biomarker discovery. Further research is also needed to fully understand the long-term effects and potential adverse effects of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone.
Synthesis Methods
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone is synthesized through a multi-step process involving the reaction of 5-ethyl-2,4-dihydroxybenzoic acid with 2-nitrophenol in the presence of a base, followed by acylation with ethyl chloroacetate and subsequent reduction with sodium borohydride. The final product is obtained after purification through column chromatography and recrystallization.
properties
IUPAC Name |
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c1-2-10-7-11(14(19)8-13(10)18)15(20)9-23-16-6-4-3-5-12(16)17(21)22/h3-8,18-19H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFQOMWNJSMSMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(2-nitrophenoxy)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-oxo-6,9,10,11,12,13-hexahydrochromeno[4,3-d]cyclohepta[b]pyridin-7-yl)acetamide](/img/structure/B5692329.png)
![1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5692336.png)
![N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5692350.png)




![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5692370.png)

![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B5692397.png)

![2-[(4'-cyano-4-biphenylyl)oxy]acetamide](/img/structure/B5692411.png)
![N-[4-(cyanomethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5692416.png)
